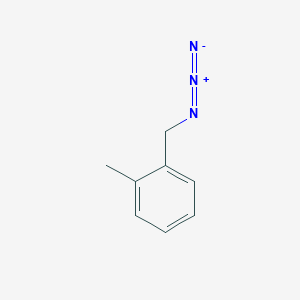

1-(Azidomethyl)-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azidomethyl)-2-methylbenzene, also known as AZMB, is a highly reactive compound that has a wide range of applications in scientific research. It is an organic compound that is composed of a benzene ring with an azido group and a methyl group attached to it. AZMB has been used in a variety of research fields such as organic synthesis, drug discovery, and biochemistry. This compound is known for its high reactivity, which makes it an attractive tool for a variety of lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2,3-Triazole Derivatives

A study by Negrón-Silva et al. (2013) demonstrates the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from 1-(azidomethyl)-2-methylbenzene among other azidomethylbenzenes, employing a click chemistry approach. This research underscores the compound's utility in creating triazole derivatives, which are known for their potential in corrosion inhibition, especially against acidic corrosion of steels. The synthesized compounds displayed promising properties as corrosion inhibitors, evaluated through electrochemical techniques (Negrón-Silva et al., 2013).

Energetic Material Synthesis

Gilloux et al. (2014) report on the α-azidonation of 1,1',4,4'-tetramethyl-2-tetrazene leading to nitrogen-rich tetrazene derivatives using 1-azidomethyl-2-methylbenzene. These derivatives exhibit potential as energetic materials, offering an alternative to traditional propellants. Their synthesis and characterization, alongside theoretical computations of their properties, mark a significant step in developing safer and more efficient energetic materials (Gilloux et al., 2014).

Advanced Organic Synthesis Techniques

Ricardo and Pintauer (2011) discuss a one-pot sequential azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) involving 1-(azidomethyl)-2-methylbenzene. This methodology highlights the compound's role in the synthesis of highly functionalized (poly)halogenated esters and aryl compounds. The use of environmentally benign reducing agents in these reactions further emphasizes the potential of 1-(azidomethyl)-2-methylbenzene in sustainable chemistry practices (Ricardo & Pintauer, 2011).

Development of Dendritic Structures

Lee et al. (2005) describe the efficient synthesis of Frechet-type dendritic benzyl azides using 5-(azidomethyl)-1,3-dihydroxybenzene, showcasing the utility of 1-(azidomethyl)-2-methylbenzene in constructing dendrimers. These dendrimers, featuring 1,2,3-triazole rings, are synthesized via click chemistry, indicating the compound's importance in the development of complex dendritic structures (Lee et al., 2005).

Gas Storage and Separation Materials

Bera et al. (2018) detail the polymerization of 1-(azidomethyl)-2-methylbenzene derivatives for creating microporous organic materials. These materials exhibit significant potential for gas storage/separation applications and water pollution control, especially in adsorbing toxic organic dyes and efficiently storing gases like CO2 and H2. This research highlights the adaptability of 1-(azidomethyl)-2-methylbenzene in fabricating materials for environmental and energy-related applications (Bera et al., 2018).

Wirkmechanismus

Target of Action

1-(Azidomethyl)-2-methylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s important to note that the azido group in the compound could potentially interact with a variety of biological targets, given its reactivity .

Mode of Action

Azido groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition reaction . This reaction is often used to create 1,2,3-triazole rings, which are common in many biologically active compounds .

Biochemical Pathways

Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Azido groups and 1,2,3-triazole rings, which can be formed from azido groups, are known to have various biological activities . These could potentially result in a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-(azidomethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-2-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)